molecular formula C8H13NO4 B13057310 (1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

(1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Cat. No.: B13057310
M. Wt: 187.19 g/mol
InChI Key: RYNSHRQTINMACX-PHDIDXHHSA-N
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Description

    is a chiral compound with the following structural formula:

    (1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid: (1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid\text{this compound} (1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

  • It contains both an amino group and a carboxylic acid group, making it relevant in various chemical and biological contexts.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a chiral building block in organic synthesis.

      Biology: Investigated for its potential as a bioactive compound.

      Medicine: May have applications in drug development.

      Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

  • Mechanism of Action

    • The exact mechanism of action depends on the specific context (e.g., as a drug or catalyst).
    • Molecular targets and pathways involved would require further research.
  • Properties

    Molecular Formula

    C8H13NO4

    Molecular Weight

    187.19 g/mol

    IUPAC Name

    (1R,2R)-2-(methoxycarbonylamino)cyclopentane-1-carboxylic acid

    InChI

    InChI=1S/C8H13NO4/c1-13-8(12)9-6-4-2-3-5(6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6-/m1/s1

    InChI Key

    RYNSHRQTINMACX-PHDIDXHHSA-N

    Isomeric SMILES

    COC(=O)N[C@@H]1CCC[C@H]1C(=O)O

    Canonical SMILES

    COC(=O)NC1CCCC1C(=O)O

    Origin of Product

    United States

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